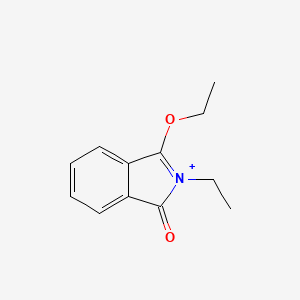
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is a heterocyclic compound with a unique structure that includes an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium typically involves the reaction of ethyl 2-bromoacetate with phthalimide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of this compound oxide.
Reduction: Formation of 3-ethoxy-2-ethyl-1-hydroxy-1H-isoindol-2-ium.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-ethyl-1-oxo-1H-imidazol-3-ium: Similar structure but with an imidazole core.
3-Ethoxy-2-ethyl-1-oxo-1H-pyrrole-2-ium: Similar structure but with a pyrrole core.
Uniqueness
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is unique due to its isoindole core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
142868-06-2 |
|---|---|
Molecular Formula |
C12H14NO2+ |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
3-ethoxy-2-ethylisoindol-2-ium-1-one |
InChI |
InChI=1S/C12H14NO2/c1-3-13-11(14)9-7-5-6-8-10(9)12(13)15-4-2/h5-8H,3-4H2,1-2H3/q+1 |
InChI Key |
YMDZYRNBGBDXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC=C2C1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















